molecular formula C21H20ClNO4 B2520974 (Z)-2-(2-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 903849-95-6

(Z)-2-(2-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2520974
CAS No.: 903849-95-6
M. Wt: 385.84
InChI Key: VDDHEKOWVUBUIU-WQRHYEAKSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at the 3-position. Its structure includes a (Z)-configured 2-chlorobenzylidene substituent at position 2, a hydroxy group at position 6, a methyl group at position 4, and a morpholinomethyl moiety at position 5. The morpholine ring enhances solubility due to its polar nature, while the chloro substituent on the benzylidene group may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-13-10-17(24)15(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-4-2-3-5-16(14)22/h2-5,10-11,24H,6-9,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDHEKOWVUBUIU-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3Cl)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3Cl)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to synthesize available research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The compound's structure features a benzofuran core, which is pivotal in determining its biological activity. The presence of the 2-chlorobenzylidene group and morpholinomethyl substituent may influence its interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In studies involving benzofuran derivatives, such as those reported in the literature, significant inhibition rates were observed in leukemia (K-562), non-small cell lung cancer (NCI-H460), and ovarian cancer (OVCAR-4) cells, with inhibition rates ranging from 40% to over 70% at specific concentrations .

Cell Line Inhibition Rate (%) Concentration (mM)
K-56256.8410
NCI-H46080.9210
OVCAR-456.4510

Antimicrobial Activity

Benzofurans have also demonstrated notable antimicrobial properties. A study highlighted that certain derivatives showed minimum inhibitory concentrations (MIC) effective against Gram-positive bacteria, indicating potential use in treating bacterial infections . This suggests that this compound may possess similar activities.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Compounds have been shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 beta . This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

The biological activities of benzofurans often involve modulation of key signaling pathways. For instance, the induction of apoptosis in cancer cells can occur via the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and caspase activation . This mechanism is crucial for the anticancer efficacy of compounds like this compound.

Case Studies

  • Benzofuran Derivatives Against Cancer : A study evaluated various benzofuran derivatives for their cytotoxicity against multiple cancer cell lines. The findings indicated that structural modifications significantly influenced their antiproliferative activity .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of benzofuran derivatives with antimicrobial activity against Mycobacterium tuberculosis. The study found specific substitutions led to enhanced efficacy, suggesting potential pathways for developing new antibiotics .

Scientific Research Applications

1.1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation, making it a candidate for further development as an anticancer agent .

1.2. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate enzyme activity and cellular signaling pathways suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

1.3. Antimicrobial Effects

Preliminary studies have demonstrated that (Z)-2-(2-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one possesses antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics .

2.1. Pesticide Development

The compound is being explored for its potential use in formulating pesticides and herbicides. Its effectiveness in targeting specific pests while minimizing environmental impact aligns with the growing demand for sustainable agricultural practices .

2.2. Crop Protection

Research into the compound's role in enhancing crop resistance to diseases and pests is ongoing, with promising results suggesting it may serve as an effective agent in agrochemical formulations aimed at improving crop yields .

3.1. Advanced Materials

Due to its unique chemical properties, this compound is being investigated for applications in the development of advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance properties imparted by the compound .

3.2. Coatings

The compound's stability and reactivity make it suitable for creating protective coatings that can withstand harsh environmental conditions, thereby extending the lifespan of materials used in various industries .

4.1. Enzyme Inhibition Studies

Researchers utilize this compound to study its interactions with various enzymes, contributing to a deeper understanding of biological pathways and disease mechanisms . Its role as an enzyme inhibitor can provide insights into potential therapeutic targets.

4.2. Cellular Signaling Pathways

Investigations into how this compound affects cellular signaling pathways are crucial for elucidating its mechanisms of action in biological systems .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentAnticancer activity; neuroprotective properties , ,
AgrochemicalsPotential use in pesticides; crop protection ,
Material ScienceDevelopment of advanced materials; protective coatings ,
Biological ResearchEnzyme inhibition studies; effects on cellular signaling , ,

Chemical Reactions Analysis

Esterification and Etherification of the Hydroxyl Group

The phenolic -OH group at position 6 undergoes typical nucleophilic substitution reactions.

Reagent/Conditions Product Yield Notes References
Acetic anhydride (Ac₂O), base6-acetoxy derivative~85%Mild conditions preserve the benzofuran core; ester improves lipophilicity.
Methyl iodide (CH₃I), K₂CO₃6-methoxy derivative~78%Alkylation enhances metabolic stability.

Mechanistic Insight :
The hydroxyl group acts as a nucleophile, reacting with acylating/alkylating agents under basic conditions. Steric hindrance from the methyl and morpholinomethyl groups may slightly reduce reaction rates.

Nucleophilic Substitution at the Chlorobenzylidene Group

The 2-chlorobenzylidene substituent participates in aromatic nucleophilic substitution (SNAr) due to electron withdrawal by the chlorine atom.

Reagent/Conditions Product Yield Notes References
Sodium methoxide (NaOMe), DMF2-methoxybenzylidene derivative~65%Requires elevated temperatures (80–100°C).
Piperazine, CuI, K₃PO₄2-piperazinylbenzylidene derivative~50%Buchwald-Hartwig coupling introduces nitrogen-based substituents.

Limitations :
The electron-withdrawing chlorine atom activates the ring, but steric bulk from adjacent groups may limit accessibility for larger nucleophiles .

Morpholinomethyl Group Reactivity

The morpholine ring (N-containing heterocycle) undergoes alkylation or oxidation.

Reagent/Conditions Product Yield Notes References
CH₃I, Et₃NQuaternary ammonium salt~90%Enhances water solubility; forms stable salts.
H₂O₂, AcOHN-oxide derivative~70%Oxidation modifies electron density, altering biological activity.

Application :
Quaternization of the morpholine nitrogen is exploited in prodrug design to improve bioavailability.

Benzofuran Core Reactivity

The benzofuran system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.

Reaction Conditions Product Yield Notes References
NitrationHNO₃, H₂SO₄, 0°C5-nitrobenzofuran derivative~60%Nitration occurs at the electron-rich position 5.
Acidic HydrolysisHCl (conc.), refluxRing-opened dicarbonyl compound~40%Harsh conditions cleave the furan ring, yielding a diketone.

Key Insight :
The methyl group at position 4 deactivates the ring, directing EAS to position 5 .

Cross-Coupling Reactions

The aromatic rings engage in palladium-catalyzed couplings for structural diversification.

Reaction Catalyst/Reagents Product Yield Notes References
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivative~75%Modifies the chlorobenzylidene group; retains benzofuran core.
SonogashiraPdCl₂, CuI, terminal alkyneAlkynylated derivative~68%Introduces sp-hybridized carbon for further functionalization.

Optimization :
Reactions require inert atmospheres and anhydrous solvents to prevent dehalogenation .

Reductive Transformations

Selective reduction of carbonyl or double bonds is feasible.

Reagent/Conditions Product Yield Notes References
NaBH₄, MeOHReduced α,β-unsaturated ketone to secondary alcohol~55%Partial reduction preserves the benzofuran ring.
H₂, Pd/CHydrogenation of chlorobenzylidene double bond~80%Saturates the exocyclic double bond, altering planarity.

Challenges :
Over-reduction of the benzofuran ring is avoided using mild conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Structural Modifications

The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives:

Compound Name Benzylidene Substituent Position 7 Substituent Halogen/Other Groups Key Properties/Applications Evidence Source
(Z)-2-(2-Chloro-6-fluorobenzylidene)-7-(dipropylaminomethyl)-6-hydroxy-4-methyl-benzofuran-3(2H)-one 2-Chloro-6-fluoro Dipropylaminomethyl Cl, F Higher lipophilicity; potential CNS activity
(Z)-7-(Dimethylaminomethyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-benzofuran-3(2H)-one 2-Fluoro Dimethylaminomethyl F Improved solubility; lower molecular weight
(Z)-7-[(Bis(2-methoxyethyl)amino)methyl]-2-(2-chlorobenzylidene)-6-hydroxy-benzofuran-3(2H)-one 2-Chloro Bis(2-methoxyethyl)aminomethyl Cl, methoxy Enhanced water solubility; moderate SAS
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-benzofuran-3(2H)-one 4-Methoxy None Methoxy Antioxidant potential; simple structure
Target Compound 2-Chloro Morpholinomethyl Cl Balanced solubility/bioactivity; kinase inhibition potential

Key Findings:

Halogen Effects: The 2-chloro substituent (target compound, ) may enhance electrophilicity and binding to hydrophobic pockets in enzymes compared to fluoro () or methoxy () groups. Chlorine’s larger atomic radius could improve steric interactions in biological targets .

Amino Substituents: The morpholinomethyl group in the target compound provides a balance between solubility (via the oxygen-rich morpholine ring) and moderate lipophilicity, making it favorable for oral bioavailability . Dipropylaminomethyl () and bis(2-methoxyethyl)aminomethyl () groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . Dimethylaminomethyl () offers simplicity and lower molecular weight but may limit solubility compared to morpholine .

Bioactivity and Drug-Likeness :

  • Compounds with morpholine or piperazine-derived substituents (e.g., ) are associated with kinase inhibition (e.g., PIM1 inhibitors), suggesting the target compound could share similar mechanisms .
  • Analogs with hydroxy and methoxy groups () show good solubility (logP < 3) and bioavailability scores (0.55–0.56), aligning with the target compound’s predicted profile .

Synthetic Accessibility: The morpholinomethyl group in the target compound likely contributes to a moderate Synthetic Accessibility Score (SAS), comparable to analogs in (SAS 1.5–3.42) .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves a base-catalyzed condensation between 6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one and 2-chlorobenzaldehyde. Key steps include:

  • Reaction Conditions: Sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (40–80°C, 6–12 hours) .
  • Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Z-isomer .
  • Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of benzofuranone to aldehyde) and solvent polarity improves yields to ~60–75% .

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity?

Methodological Answer:
Z/E isomerization is influenced by steric and electronic factors. Strategies include:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing the transition state .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or ionic liquids can increase stereoselectivity by coordinating the carbonyl group .
  • Temperature Control: Lower temperatures (0–25°C) reduce thermal isomerization; microwave-assisted synthesis shortens reaction time .

Table 1: Optimization Parameters for Z-Selectivity

ParameterEffect on Z-Isomer YieldReference
Ethanol, 60°C65%
DMF, 25°C78%
ZnCl₂ catalyst+15% selectivity

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR:
    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), hydroxy proton (δ 9.2–10.1 ppm), morpholine methylenes (δ 2.5–3.5 ppm) .
    • ¹³C NMR: Carbonyl (C=O, δ 180–185 ppm), benzofuran carbons (δ 100–160 ppm) .
  • IR: Stretching vibrations for C=O (1680–1720 cm⁻¹) and OH (3200–3500 cm⁻¹) .
  • X-ray Crystallography: Resolves Z-configuration via dihedral angles (e.g., 0–10° for planar benzylidene) .

Advanced: How does the morpholinomethyl group influence bioactivity?

Methodological Answer:
The morpholine moiety enhances:

  • Solubility: Increased polarity improves aqueous solubility (logP reduced by ~1.5 vs. non-polar analogs) .
  • Cellular Uptake: Basic nitrogen facilitates lysosomal trapping and membrane penetration .
  • Target Interaction: Forms hydrogen bonds with enzymes (e.g., kinases) via morpholine oxygen .

Table 2: Bioactivity Comparison of Analogues

SubstituentIC50 (μM, HeLa cells)Solubility (mg/mL)
Morpholinomethyl (Z)12.3 ± 1.20.45
Fluorobenzylidene (E)28.7 ± 3.10.12
Methoxy (Z)45.6 ± 4.80.08

Basic: What in vitro assays assess anticancer activity?

Methodological Answer:

  • MTT Assay: Measure cell viability (48–72 hr exposure, IC50 calculation) .
  • Apoptosis Markers: Caspase-3/7 activation (fluorometric assays) .
  • Cell Cycle Analysis: Flow cytometry (PI staining) to detect G1/S arrest .

Advanced: How to resolve contradictions in reported IC50 values?

Methodological Answer:
Discrepancies arise from assay variability. Mitigation strategies:

  • Standardized Protocols: Use identical cell lines (e.g., HeLa vs. MCF-7) and serum concentrations .
  • Orthogonal Assays: Validate with clonogenic survival or 3D spheroid models .
  • Data Normalization: Report values relative to positive controls (e.g., doxorubicin) .

Basic: What derivatization reactions are feasible?

Methodological Answer:

  • Oxidation: Convert hydroxy to ketone using KMnO₄/H⁺ (yield ~50–60%) .
  • Esterification: React with acyl chlorides (e.g., acetyl chloride) to protect the hydroxy group .
  • Morpholine Modification: Alkylate morpholine nitrogen with alkyl halides to alter basicity .

Advanced: How to design derivatives with enhanced pharmacokinetics?

Methodological Answer:

  • Prodrug Strategies: Introduce phosphate esters at the hydroxy group for improved absorption .
  • Bioisosteres: Replace chlorine with trifluoromethyl (similar size, higher lipophilicity) .
  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., quinoline for antimalarial activity) .

Basic: How to quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV: C18 column, mobile phase = acetonitrile/water (70:30), λ = 254 nm .
  • LC-MS/MS: MRM transitions m/z 428 → 310 (quantifier) and 428 → 185 (qualifier) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase domains (PDB: 1ATP) .
  • QSAR Models: Train on IC50 data from analogs to predict activity of new derivatives .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .

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